molecular formula C31H20N2O7 B11712173 5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) CAS No. 5161-31-9

5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione)

Cat. No.: B11712173
CAS No.: 5161-31-9
M. Wt: 532.5 g/mol
InChI Key: MADDMXXADWRECX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with derivatives of aniline in a toluene solvent under reflux conditions for 24 hours . This method allows for the formation of the isoindoline-1,3-dione scaffold, which is a key structural component of the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an anticonvulsant agent. Derivatives of isoindoline-1,3-dione have shown promise in reducing seizure activity in experimental models .

Medicine: In medicine, the compound’s derivatives are explored for their potential therapeutic effects, including anticonvulsant and neuroprotective properties .

Industry: In the industrial sector, 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) is used in the production of dyes, colorants, and polymer additives. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of ion channels and neurotransmitter receptors in the brain. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) or inhibit excitatory neurotransmission, thereby reducing neuronal excitability and seizure activity .

Comparison with Similar Compounds

Uniqueness: 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) is unique due to its methoxy substituents, which influence its electronic properties and reactivity. This makes it particularly valuable in specific applications where these properties are advantageous .

Properties

CAS No.

5161-31-9

Molecular Formula

C31H20N2O7

Molecular Weight

532.5 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C31H20N2O7/c1-39-25-9-5-3-7-23(25)32-28(35)19-13-11-17(15-21(19)30(32)37)27(34)18-12-14-20-22(16-18)31(38)33(29(20)36)24-8-4-6-10-26(24)40-2/h3-16H,1-2H3

InChI Key

MADDMXXADWRECX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6OC

Origin of Product

United States

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